molecular formula C5H8BrF B15362341 (2-Bromo-1-fluoroethyl)cyclopropane

(2-Bromo-1-fluoroethyl)cyclopropane

Cat. No.: B15362341
M. Wt: 167.02 g/mol
InChI Key: YORAKYSQHAWFLZ-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl and a fluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives using bromine and fluorine sources under controlled conditions.

  • Substitution Reactions: Another approach is the substitution reaction where a cyclopropane derivative undergoes halogen exchange reactions with appropriate halogenating agents.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under stringent conditions to ensure high yield and purity. These processes are optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

  • Substitution: Substitution reactions are common, where the bromo and fluoro groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Hydrocarbons, alcohols.

  • Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

(2-Bromo-1-fluoroethyl)cyclopropane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromo-1-fluoroethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

  • 2-Bromoethylcyclopropane: Lacks the fluoro group.

  • 1-Fluoroethylcyclopropane: Lacks the bromo group.

  • 2-Bromopropylcyclopropane: Different alkyl chain length.

Uniqueness: (2-Bromo-1-fluoroethyl)cyclopropane is unique due to the presence of both bromo and fluoro substituents on the cyclopropane ring, which significantly affects its reactivity and properties compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic chemistry and beyond.

Properties

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

(2-bromo-1-fluoroethyl)cyclopropane

InChI

InChI=1S/C5H8BrF/c6-3-5(7)4-1-2-4/h4-5H,1-3H2

InChI Key

YORAKYSQHAWFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CBr)F

Origin of Product

United States

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